molecular formula C16H12N4O6 B12011332 4-Hydroxy-3-methoxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 624726-03-0

4-Hydroxy-3-methoxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B12011332
CAS No.: 624726-03-0
M. Wt: 356.29 g/mol
InChI Key: PIMJRJKYTIRMPW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, methoxy, nitro, and oxoindoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-nitro-2-oxoindoline-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.

    Reduction: Formation of 4-hydroxy-3-methoxy-N’-(5-amino-2-oxoindolin-3-ylidene)benzohydrazide.

    Substitution: Formation of various substituted benzohydrazide derivatives depending on the substituent used.

Scientific Research Applications

4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

624726-03-0

Molecular Formula

C16H12N4O6

Molecular Weight

356.29 g/mol

IUPAC Name

4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-methoxybenzamide

InChI

InChI=1S/C16H12N4O6/c1-26-13-6-8(2-5-12(13)21)15(22)19-18-14-10-7-9(20(24)25)3-4-11(10)17-16(14)23/h2-7,17,21,23H,1H3

InChI Key

PIMJRJKYTIRMPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)O

Origin of Product

United States

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